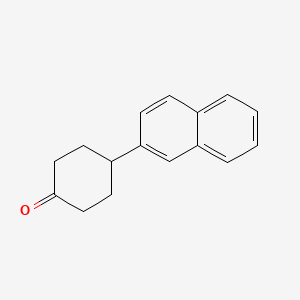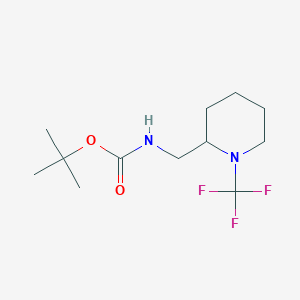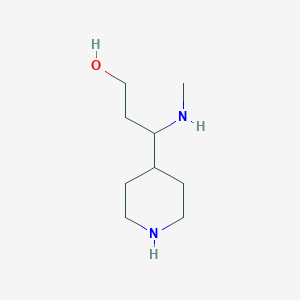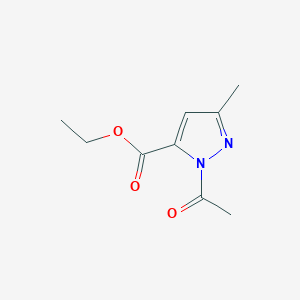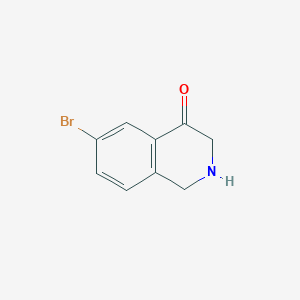
6-Bromo-2,3-dihydroisoquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2,3-dihydroisoquinolin-4(1H)-one is a brominated derivative of dihydroisoquinolinone. Isoquinolinones are a class of compounds known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and organic compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dihydroisoquinolin-4(1H)-one typically involves the bromination of 2,3-dihydroisoquinolin-4(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
6-Bromo-2,3-dihydroisoquinolin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 2,3-dihydroisoquinolin-4(1H)-one.
Oxidation Reactions: Oxidation can lead to the formation of isoquinolin-4-one derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Various substituted isoquinolinones.
Reduction: 2,3-Dihydroisoquinolin-4(1H)-one.
Oxidation: Isoquinolin-4-one derivatives.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 6-Bromo-2,3-dihydroisoquinolin-4(1H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
2,3-Dihydroisoquinolin-4(1H)-one: The non-brominated parent compound.
6-Chloro-2,3-dihydroisoquinolin-4(1H)-one: A chlorinated analogue.
6-Fluoro-2,3-dihydroisoquinolin-4(1H)-one: A fluorinated analogue.
Uniqueness
6-Bromo-2,3-dihydroisoquinolin-4(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can enhance the compound’s ability to interact with biological targets and may improve its pharmacokinetic properties.
属性
分子式 |
C9H8BrNO |
|---|---|
分子量 |
226.07 g/mol |
IUPAC 名称 |
6-bromo-2,3-dihydro-1H-isoquinolin-4-one |
InChI |
InChI=1S/C9H8BrNO/c10-7-2-1-6-4-11-5-9(12)8(6)3-7/h1-3,11H,4-5H2 |
InChI 键 |
QJDFAARTSNINMO-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=C(C=C2)Br)C(=O)CN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B13967535.png)
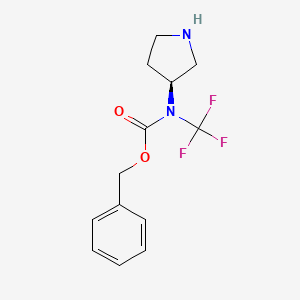
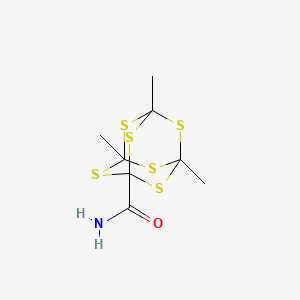
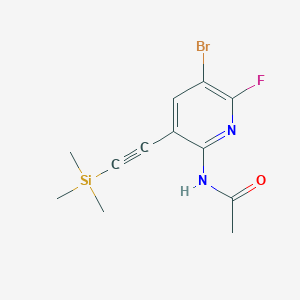
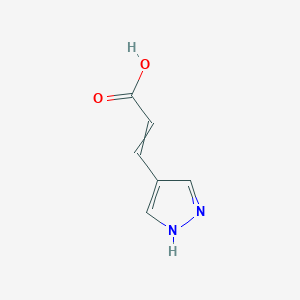
![2-Benzyl-7-(bromomethyl)-2-azaspiro[4.4]nonane](/img/structure/B13967569.png)
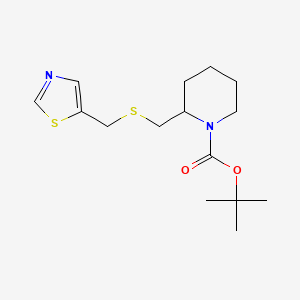
![6-Amino-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13967578.png)
